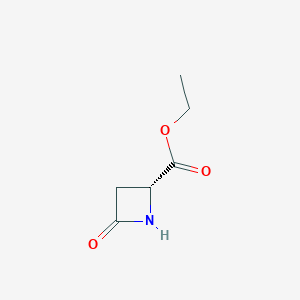![molecular formula C7H4BrN3O2 B13468829 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3rd position and a carboxylic acid group at the 6th position makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and bromination . The reaction conditions often include the use of glacial acetic acid and iodine as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Palladium catalysts, such as Pd(dppf)Cl2, and bases like Cs2CO3 are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different biological activities .
Applications De Recherche Scientifique
3-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom and carboxylic acid group, making it less reactive.
3-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
Uniqueness: The presence of the bromine atom and carboxylic acid group in 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid makes it unique in terms of its reactivity and potential biological applications. These functional groups allow for a wide range of chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H4BrN3O2 |
|---|---|
Poids moléculaire |
242.03 g/mol |
Nom IUPAC |
3-bromo-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4(7(12)13)9-6(3)11-10-5/h1-2H,(H,12,13)(H,9,10,11) |
Clé InChI |
MGLMOMNGRVATEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=NNC(=C21)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468759.png)
![1-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13468767.png)
![3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine](/img/structure/B13468773.png)


![5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13468788.png)
![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)

![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)



